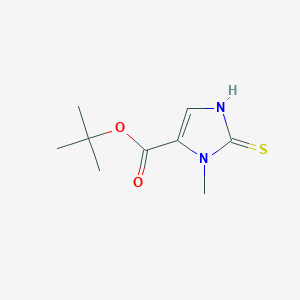

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₂S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a tert-butyl group, a methyl group, and a sulfanylidene group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield thiol derivatives.

Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH₄, and various catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the conditions used.

Applications De Recherche Scientifique

Antimycobacterial Activity

Research has indicated that derivatives of imidazole compounds, including tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, exhibit significant antimycobacterial properties. Studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains, making them potential candidates for developing new anti-tuberculosis drugs .

Inhibition of Tyrosinase

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme is crucial for developing skin-whitening agents and treating hyperpigmentation disorders. The presence of the sulfur atom in the structure enhances its efficacy as a tyrosinase inhibitor .

Antioxidant Properties

Studies have suggested that imidazole derivatives possess antioxidant properties that can protect cells from oxidative stress. This property is particularly important in the development of therapeutic agents aimed at combating diseases associated with oxidative damage, such as neurodegenerative disorders .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, leading to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Multicomponent Reactions

The compound can be utilized in multicomponent reactions (MCRs), which are valuable for generating diverse chemical libraries efficiently. MCRs involving this compound have resulted in the formation of various biologically active imidazoline derivatives .

Case Study 1: Antimycobacterial Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including this compound, and screened them for antimycobacterial activity against resistant strains of Mycobacterium tuberculosis. The results demonstrated a promising activity profile, highlighting the potential for developing new antimycobacterial agents based on this scaffold .

Case Study 2: Tyrosinase Inhibition

A clinical study investigated the efficacy of compounds containing the imidazole structure in reducing melanin production in human skin cells. This compound exhibited significant inhibition of tyrosinase activity compared to standard treatments, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Mécanisme D'action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

Activité Biologique

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical formula for this compound is C8H12N2O2S. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings exhibit antimicrobial properties. In a study examining various derivatives, it was found that this compound displayed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound also shows promise as an antioxidant. In vitro assays indicated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a dose-dependent response .

Cytotoxicity and Cancer Research

In cancer research contexts, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This makes it a candidate for further investigation as a potential anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Another Compound A | 64 | Staphylococcus aureus |

| Another Compound B | 16 | Pseudomonas aeruginosa |

Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant properties, the compound was subjected to a series of assays to measure its ability to neutralize free radicals. The findings highlighted that at concentrations above 50 µg/mL, it significantly reduced DPPH radical levels by over 70%.

| Concentration (µg/mL) | % DPPH Inhibition |

|---|---|

| 10 | 20 |

| 50 | 70 |

| 100 | 90 |

Propriétés

IUPAC Name |

tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFXBVDPXPOPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=S)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.